3-Ethynyl-6-iodopyridazine

Beschreibung

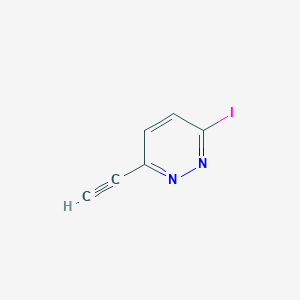

3-Ethynyl-6-iodopyridazine is a heterocyclic compound featuring a pyridazine ring substituted with an ethynyl group at position 3 and an iodine atom at position 4. The pyridazine core (a six-membered ring with two adjacent nitrogen atoms) provides a planar structure with distinct electronic properties, making it amenable to electrophilic and nucleophilic substitutions. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity in cross-coupling reactions (e.g., Sonogashira coupling), while the iodine atom serves as a versatile leaving group for further functionalization .

Although direct crystallographic data for this compound are absent in the provided evidence, analogous compounds such as 3-chloro-6-hydrazinylpyridazine derivatives (e.g., 3-Chloro-6-[2-(propan-2-ylidene)-hydrazinyl]pyridazine) have been structurally characterized via single-crystal X-ray diffraction, revealing bond lengths (mean σ(C–C) = 0.003 Å) and planar geometries . These findings suggest that this compound likely adopts a similar planar configuration with substituents influencing its dipole moment and intermolecular interactions.

Eigenschaften

Molekularformel |

C6H3IN2 |

|---|---|

Molekulargewicht |

230.01 g/mol |

IUPAC-Name |

3-ethynyl-6-iodopyridazine |

InChI |

InChI=1S/C6H3IN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H |

InChI-Schlüssel |

QKQRICOJJAQSKB-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=NN=C(C=C1)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 3-Ethynyl-6-iodpyridazin beinhaltet typischerweise die Iodierung von 3-Ethynylpyridazin. Ein übliches Verfahren umfasst die Verwendung von Iod und einem geeigneten Oxidationsmittel unter kontrollierten Bedingungen, um das Iodatomen an der gewünschten Position einzuführen. Industrielle Produktionsmethoden können großtechnische Iodierungsreaktionen unter Verwendung von Durchflussreaktoren beinhalten, um eine konstante Produktqualität und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

3-Ethynyl-6-iodpyridazin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatomen kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden. Übliche Reagenzien sind organometallische Verbindungen und Halogenidsalze.

Oxidation und Reduktion: Die Ethynylgruppe kann oxidiert werden, um Carbonylverbindungen zu bilden, oder reduziert werden, um Alkene oder Alkane zu bilden.

Kopplungsreaktionen: Die Verbindung kann an Kreuzkopplungsreaktionen teilnehmen, wie z. B. Suzuki-Miyaura- und Sonogashira-Kopplungen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Kopplungsreaktionen mit Arylhalogeniden zu Biarylverbindungen führen, während Oxidationsreaktionen zu Ketonen oder Aldehyden führen können.

Analyse Chemischer Reaktionen

3-Ethynyl-6-iodopyridazine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and halide salts.

Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while oxidation reactions can yield ketones or aldehydes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties:

3-Ethynyl-6-iodopyridazine has been studied for its potential as an inhibitor of specific kinases, particularly Met kinase. This kinase plays a crucial role in various cellular processes, including growth factor signaling and tumor progression. Compounds that inhibit Met kinase can be beneficial in treating cancers, such as lung carcinoma and other solid tumors . The modulation of signal transduction pathways by this compound positions it as a candidate for developing targeted cancer therapies.

Case Studies:

Several studies have demonstrated the efficacy of pyridazine derivatives, including this compound, in inhibiting tumor growth. For instance, research has shown that these compounds can effectively reduce the proliferation of cancer cells by interfering with the signaling pathways that promote tumor survival and growth .

Agrochemical Applications

Intermediate in Synthesis:

This compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Its ability to form stable complexes with metal ions enhances its utility in creating effective agricultural chemicals designed to protect crops from pests and diseases .

Research Insights:

Research has indicated that derivatives of this compound can enhance the efficacy of existing agrochemicals by improving their stability and bioavailability in agricultural settings. This application is crucial for developing sustainable agricultural practices that minimize environmental impact while maximizing crop yields .

Material Science

Catalyst Development:

In materials science, this compound is explored for its role as a catalyst in polymerization processes. For example, it can facilitate the formation of polyurethanes, which are widely used in foams, coatings, and adhesives. The compound's reactivity allows it to participate in the formation of urethane linkages essential for synthesizing these materials .

Electrolyte Production:

Additionally, this compound is utilized in producing electrolytes for lithium-ion batteries. It contributes to synthesizing lithium hexafluorophosphate, a key electrolyte component that enhances battery performance in portable electronic devices and electric vehicles .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Inhibition of Met kinase | Potential treatment for various cancers |

| Agrochemicals | Intermediate for herbicides/insecticides | Enhanced efficacy and stability of agrochemicals |

| Material Science | Catalyst in polyurethane synthesis | Improved material properties for industrial applications |

| Energy Storage | Electrolyte production for lithium-ion batteries | Increased battery efficiency and performance |

Wirkmechanismus

The mechanism of action of 3-Ethynyl-6-iodopyridazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Iodine vs. Methyl/Chloro : The iodine substituent in this compound offers superior leaving-group ability compared to methyl (inert) or chloro (moderate reactivity), facilitating nucleophilic aromatic substitution or metal-catalyzed coupling reactions .

Physicochemical Properties

Predicted or experimental properties of selected analogs:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group in 3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine lowers the pKa (predicted 3.33), increasing acidity compared to ethynyl-iodo derivatives .

- Hydrophobicity : Methyl and trifluoromethyl substituents enhance lipophilicity, whereas iodine’s polarizability may improve solubility in polar aprotic solvents .

Biologische Aktivität

3-Ethynyl-6-iodopyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring with an ethynyl group at position 3 and an iodine atom at position 6. This unique structure may influence its interaction with biological targets, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes, including kinases and polymerases.

- Antiviral Activity : Some studies suggest that derivatives of pyridazine compounds may possess antiviral properties, particularly against influenza viruses.

- Anticancer Potential : Initial findings indicate that certain pyridazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies:

| Substituent | Position | Activity | Reference |

|---|---|---|---|

| Ethynyl | 3 | Enhances kinase inhibition | |

| Iodine | 6 | Modulates lipophilicity | |

| Hydroxyl | 4 | Increases solubility and activity |

Case Study 1: Antiviral Activity

A study conducted by researchers at the National Institutes of Health evaluated the antiviral properties of various pyridazine derivatives, including this compound. The compound demonstrated moderate activity against influenza A virus (IAV) in vitro, with an IC50 value indicating effective inhibition of viral replication.

Case Study 2: Anticancer Properties

In a separate investigation published in Cancer Research, the effects of this compound on cancer cell lines were assessed. The compound was found to inhibit cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. The mechanism was attributed to the induction of apoptosis through modulation of key signaling pathways.

Research Findings

Recent research has focused on optimizing the pharmacological properties of this compound through structural modifications. Notable findings include:

- Selectivity : Modifications at the 4-position significantly enhance selectivity against off-target kinases while maintaining potency against desired targets.

- Solubility : The introduction of polar functional groups has been shown to improve solubility without compromising biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.